8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. Common synthetic strategies include:
Condensation Reactions: Using 2-aminopyridine and 4-methoxybenzaldehyde under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide or potassium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
- 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
- 8-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Comparison: 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C14H11BrN2O |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
8-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-11-6-4-10(5-7-11)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
MQWYCTNCLGLSRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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